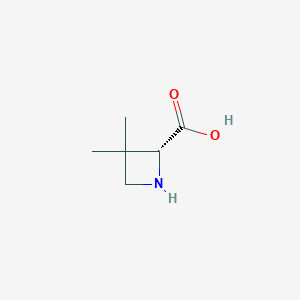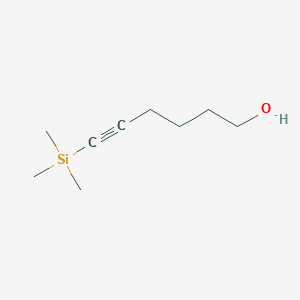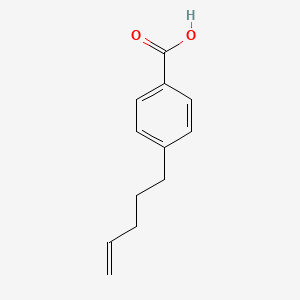
4-(Pent-4-en-1-yl)benzoic acid
概要
説明
“4-(Pent-4-en-1-yl)benzoic acid” is a chemical compound with the CAS Number: 99500-48-8 . It has a molecular weight of 190.24 and its IUPAC name is 4-(4-pentenyl)benzoic acid . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “4-(Pent-4-en-1-yl)benzoic acid” is 1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) . This indicates that the compound has a carbon backbone with a benzene ring attached to a pentene group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pent-4-en-1-yl)benzoic acid” are not available, benzylic compounds like this one are known to undergo reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
“4-(Pent-4-en-1-yl)benzoic acid” is a powder . The compound has a molecular weight of 190.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.科学的研究の応用
Crystal and Molecular Structures
The study by Zugenmaier, Bock, and Schacht (2003) on the molecular and crystal structures of 4-(ω-cyanoalkyloxy)benzoic acids, including derivatives similar to "4-(Pent-4-en-1-yl)benzoic acid," provides insight into the complex hydrogen bonding and molecular packing arrangements. Their research on the crystal structures of these compounds offers a fundamental understanding of the intermolecular interactions and the influence of chain length on the structural configurations, which is crucial for designing materials with specific optical and mechanical properties (Zugenmaier, Bock, & Schacht, 2003).
Supramolecular Chirality
Weckesser et al. (2001) investigated the ordering of 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid on noble metal surfaces, revealing how homochiral molecules self-assemble into supramolecular chiral hydrogen-bonded chains. This study demonstrates the potential of such compounds in creating chiral surfaces for applications in enantioselective catalysis and molecular electronics, showcasing the ability of "4-(Pent-4-en-1-yl)benzoic acid" derivatives to form ordered, chirally selective structures (Weckesser, De Vita, Barth, Cai, & Kern, 2001).
Molecularly Imprinted Polymers
Das, Wankhade, and Kumar (2021) explored the use of 4-Hydroxy benzoic acid, a metabolite of Paraben and a structurally related compound to "4-(Pent-4-en-1-yl)benzoic acid," in creating molecularly imprinted polymers for environmental cleanup. Their work highlights the importance of these structures in removing contaminants from ecosystems, indicating the potential of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in environmental remediation efforts (Das, Wankhade, & Kumar, 2021).
Luminescent Lanthanide Complexes
Kim, Baek, and Kim (2006) investigated 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes to study energy-transfer pathways in luminescent lanthanide complexes. This research is indicative of the potential uses of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and luminescent markers (Kim, Baek, & Kim, 2006).
Hydrogen Bond-Driven Nematic Phases
Jansze et al. (2014) discovered that 4-[6-(4'-cyanobiphenyl-4-yl)hexyloxy]benzoic acid and related compounds exhibit enantiotropic nematic phases due to supramolecular complexes formed by hydrogen bonding. This study underscores the role of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in the creation of new liquid crystalline materials for advanced display technologies and sensors (Jansze, Martinez-Felipe, Storey, Marcelis, & Imrie, 2014).
Safety and Hazards
The safety information available indicates that “4-(Pent-4-en-1-yl)benzoic acid” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
It is known that many benzoic acid derivatives interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Benzoic acid derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
特性
IUPAC Name |
4-pent-4-enylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICKEGWUPLISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pent-4-en-1-yl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

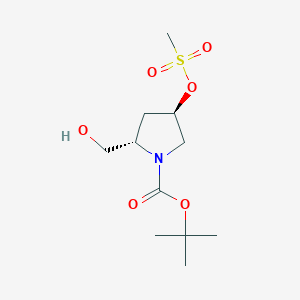
![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)
![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)
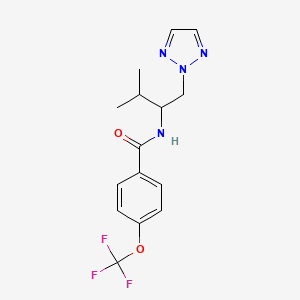

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)
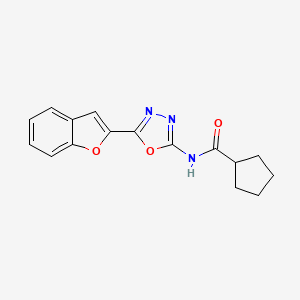

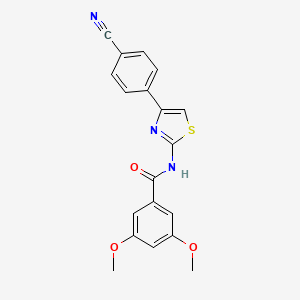
![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)

